Cas no 1895103-49-7 (1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)

1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
- 1895103-49-7
- EN300-1824106
-
- インチ: 1S/C10H9NO5/c12-8-2-1-6(11(15)16)5-7(8)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14)
- InChIKey: CSAUARVSVWZKTK-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=C(C=CC=2O)[N+](=O)[O-])CC1)=O
計算された属性
- せいみつぶんしりょう: 223.04807239g/mol
- どういたいしつりょう: 223.04807239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 103Ų
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824106-5.0g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1824106-0.05g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1824106-0.25g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1824106-1g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1824106-10g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1824106-1.0g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1824106-2.5g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1824106-0.1g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1824106-10.0g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1824106-0.5g |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid |
1895103-49-7 | 0.5g |
$974.0 | 2023-09-19 |
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 1895103-49-7)
1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid, also known by its CAS number 1895103-49-7, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive molecular structure, which includes a cyclopropane ring and a nitro-substituted phenyl group. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The molecular formula of 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid is C10H9NO5, and its molecular weight is approximately 223.18 g/mol. The compound's structure features a cyclopropane ring attached to a carboxylic acid group, with a 2-hydroxy-5-nitrophenyl substituent. This combination of functional groups provides a unique set of chemical properties, including solubility, reactivity, and stability, which are crucial for its potential applications in drug development and other chemical processes.
In recent years, the study of 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid has been driven by its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits promising biological activities, particularly in the areas of anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that the nitro group in the phenyl ring can undergo reduction to form an amino group, which can then participate in various biological pathways.
The anti-inflammatory properties of 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid have been investigated in several preclinical models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. Additionally, in vivo studies using animal models have confirmed these findings, suggesting that 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The anti-cancer properties of 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid have also been explored. Research has shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. In particular, studies have demonstrated that 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid can selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Beyond its therapeutic applications, 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid has also been studied for its use as a synthetic intermediate in the production of other bioactive compounds. The cyclopropane ring and the nitro-substituted phenyl group provide versatile starting points for further chemical modifications, allowing researchers to explore a wide range of derivatives with diverse biological activities.
In terms of synthesis, several methods have been reported for the preparation of 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid. One common approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with cyclopropylmagnesium bromide followed by oxidation to form the carboxylic acid. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The stability and solubility of 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid are important considerations for its practical applications. Studies have shown that this compound is stable under standard laboratory conditions but may require careful handling to avoid degradation. Its solubility in various solvents has been investigated, with findings indicating good solubility in polar solvents such as DMSO and ethanol. These properties facilitate its use in both research and pharmaceutical formulations.
In conclusion, 1-(2-hydroxy-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 1895103-49-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure endows it with valuable chemical and biological properties, making it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, further highlighting its importance in the scientific community.
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